Cortisone

Catalog No.
S524235
CAS No.
53-06-5
M.F
C21H28O5
M. Wt
360.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cortisone

CAS Number

53-06-5

Product Name

Cortisone

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1

InChI Key

MFYSYFVPBJMHGN-ZPOLXVRWSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C

Solubility

7.77e-04 M
0.28 mg/mL at 25 °C

Synonyms

17-Hydroxy-3,11,20-trioxopregn-4-en-21-yl acetate, Adreson, Cortisone, cortisone acetate, Cortone acetate

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C

Description

The exact mass of the compound Cortisone is 360.1937 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.77e-04 m0.28 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9703. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Inflammatory Agents. It belongs to the ontological category of primary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]. However, this does not mean our product can be used or applied in the same or a similar way.

Cortisone (C21H28O5) is a pregnane steroid hormone []. It is a metabolite of the more active hormone cortisol, produced by the adrenal glands []. Cortisone itself is inactive, but it can be converted back to cortisol by an enzyme in the liver, allowing it to function as a prodrug []. Cortisone's discovery in the 1930s and subsequent synthesis in 1946 revolutionized the treatment of inflammatory conditions [].


Molecular Structure Analysis

Cortisone possesses a complex molecular structure with several key features:

  • Steroid Core: The core structure is a four-ringed system characteristic of steroids [].
  • Functional Groups: It contains a ketone group (C=O) at carbon 3, a hydroxyl group (OH) at carbon 17, and a hydroxyl group at carbon 21 []. These groups contribute to its chemical properties and interactions.
  • Asymmetric Carbons: The molecule has several asymmetric carbons, leading to stereoisomers. The specific configuration impacts its biological activity [].

Chemical Reactions Analysis

Cortisone is involved in several relevant chemical reactions:

  • Conversion to Cortisol: The primary reaction of interest is the conversion of cortisone to cortisol. This occurs through the action of the enzyme 11β-hydroxysteroid dehydrogenase type 1, primarily in the liver []. The reaction can be represented as:
Cortisone + NAD(P)H + H+  <=> Cortisol + NAD(P)+
  • Metabolism: Cortisone undergoes further metabolism in the body, ultimately being excreted through urine and feces [].

Physical And Chemical Properties Analysis

  • Melting Point: 220-224 °C [].
  • Solubility: Sparingly soluble in water, but soluble in organic solvents like ethanol and chloroform [].
  • Stability: Relatively stable under physiological conditions but can degrade under acidic or basic conditions [].

Cortisone's therapeutic effects are mediated indirectly through its conversion to cortisol. Cortisol acts as an anti-inflammatory and immunosuppressive agent. It binds to glucocorticoid receptors in various cells, leading to changes in gene expression that reduce inflammation and suppress the immune system [].

  • Fluid retention and weight gain [].
  • Increased blood sugar levels [].
  • Weakened bones and muscles [].
  • Increased risk of infection [].

Cortisone is not flammable but should be handled with care to avoid contact with skin and eyes [].

Research has shown that cortisone dampens inflammation by:

  • Inhibiting the production of inflammatory mediators like cytokines and prostaglandins [Source: National Institutes of Health (.gov) ]
  • Reducing the migration of immune cells to the site of inflammation [Source: Arthritis Foundation ]
  • Suppressing the activation of immune cells [Source: The Journal of Clinical Investigation ]

These actions of cortisone have been studied extensively in animal models of inflammation, paving the way for the development of synthetic corticosteroids, which are more potent and have a wider range of therapeutic applications.

Immunosuppressive Effects

Cortisone's ability to suppress the immune system has also been crucial in scientific research on autoimmune diseases, where the body's immune system attacks its own tissues. Studies have shown that cortisone can be effective in managing symptoms of autoimmune diseases like rheumatoid arthritis, lupus, and inflammatory bowel disease by reducing the immune response that damages tissues [Source: Mayo Clinic ].

Understanding Disease Processes

Scientific research using cortisone has not only been valuable for developing treatments but also for understanding the underlying mechanisms of various diseases. By observing how cortisone affects disease symptoms, researchers can gain insights into the role of inflammation in disease progression. This knowledge is crucial for developing targeted therapies that address the root cause of the disease rather than just managing symptoms.

For instance, research using cortisone has helped scientists understand the role of inflammation in lung diseases like asthma and chronic obstructive pulmonary disease (COPD). This has led to the development of new anti-inflammatory medications for managing these conditions [Source: National Heart, Lung, and Blood Institute (.gov) ].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

1.5

Exact Mass

360.1937

LogP

1.47 (LogP)
1.47

Appearance

Solid powder

Melting Point

222.0 °C
222°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V27W9254FZ

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 3 notifications to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Therapeutic Cortisone is a corticosteroid with potent glucocorticoid activity. Therapeutic cortisone is the inactive precursor molecule of the active hormone cortisol, which is the hydroxylation product of cortisone by 11-beta-steroid dehydrogenase. Cortisol increases blood pressure and blood sugar levels, and suppresses the immune system, therefore cortisone is used to treat allergies or inflammation.

MeSH Pharmacological Classification

Anti-Inflammatory Agents

ATC Code

H - Systemic hormonal preparations, excl. sex hormones and insulins
H02 - Corticosteroids for systemic use
H02A - Corticosteroids for systemic use, plain
H02AB - Glucocorticoids
H02AB10 - Cortisone
S - Sensory organs
S01 - Ophthalmologicals
S01B - Antiinflammatory agents
S01BA - Corticosteroids, plain
S01BA03 - Cortisone

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard

Health Hazard

Other CAS

53-06-5

Wikipedia

Cortisone

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan
Pharmaceuticals -> Steroid hormones

Dates

Modify: 2023-08-15
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2: Binz TM, Gaehler F, Voegel CD, Hofmann M, Baumgartner MR, Kraemer T. Systematic investigations of endogenous cortisol and cortisone in nails by LC-MS/MS and correlation to hair. Anal Bioanal Chem. 2018 May 17. doi: 10.1007/s00216-018-1131-6. [Epub ahead of print] PubMed PMID: 29770837.
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7: Miceli DD, Abiuso AMB, Vidal PN, Gallelli MF, Pignataro OP, Castillo VA. Overexpression of 11β-hydroxysteroid dehydrogenase 1 in visceral adipose tissue and underexpression of endothelial nitric oxide synthase in the adrenal cortex of dogs with hyperadrenocorticism. Open Vet J. 2018;8(1):77-85. doi: 10.4314/ovj.v8i1.13. Epub 2018 Mar 18. PubMed PMID: 29721436; PubMed Central PMCID: PMC5918128.
8: Nave AH, Harmel P, Buchert R, Harms L. Altered cerebral glucose metabolism normalized in a patient with a pediatric autoimmune neuropsychiatric disorder after streptococcal infection (PANDAS)-like condition following treatment with plasmapheresis: a case report. BMC Neurol. 2018 May 2;18(1):60. doi: 10.1186/s12883-018-1063-y. PubMed PMID: 29720109; PubMed Central PMCID: PMC5930772.
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10: Dănescu AS, Bâldea I, Leucuţa DC, Lupan I, Samaşca G, Sitaru C, Chiorean R, Baican A. Immunological markers as predictors of developing steroid-induced diabetes mellitus in pemphigus vulgaris patients: An observational study. Medicine (Baltimore). 2018 Apr;97(17):e0463. doi: 10.1097/MD.0000000000010463. PubMed PMID: 29702999; PubMed Central PMCID: PMC5944517.
11: Choe SJ, Kim D, Kim EJ, Ahn JS, Choi EJ, Son ED, Lee TR, Choi EH. Psychological Stress Deteriorates Skin Barrier Function by Activating 11β-Hydroxysteroid Dehydrogenase 1 and the HPA Axis. Sci Rep. 2018 Apr 20;8(1):6334. doi: 10.1038/s41598-018-24653-z. PubMed PMID: 29679067; PubMed Central PMCID: PMC5910426.
12: Buhl LF, Pedersen FN, Andersen MS, Glintborg D. Licorice-induced apparent mineralocorticoid excess compounded by excessive use of terbutaline and high water intake. BMJ Case Rep. 2018 Apr 19;2018. pii: bcr-2017-223918. doi: 10.1136/bcr-2017-223918. PubMed PMID: 29674401.
13: Koenig AM, Ramo-Fernández L, Boeck C, Umlauft M, Pauly M, Binder EB, Kirschbaum C, Gündel H, Karabatsiakis A, Kolassa IT. Intergenerational gene × environment interaction of FKBP5 and childhood maltreatment on hair steroids. Psychoneuroendocrinology. 2018 Jun;92:103-112. doi: 10.1016/j.psyneuen.2018.04.002. Epub 2018 Apr 5. PubMed PMID: 29674169.
14: Tuleta I, Eckstein N, Aurich F, Nickenig G, Schaefer C, Skowasch D, Schueler R. Reduced longitudinal cardiac strain in asthma patients. J Asthma. 2018 Apr 18:1-10. doi: 10.1080/02770903.2018.1466311. [Epub ahead of print] PubMed PMID: 29668337.
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18: Mitsui T, Araki A, Goudarzi H, Miyashita C, Ito S, Sasaki S, Kitta T, Moriya K, Cho K, Morioka K, Kishi R, Shinohara N, Takeda M, Nonomura K. Relationship between adrenal steroid hormones in cord blood and birth weight: The Sapporo Cohort, Hokkaido Study on Environment and Children's Health. Am J Hum Biol. 2018 Apr 6:e23127. doi: 10.1002/ajhb.23127. [Epub ahead of print] PubMed PMID: 29624785.
19: Qi J, Wang W, Zhu Q, He Y, Lu Y, Wang Y, Li X, Chen ZJ, Sun Y. Local Cortisol Elevation Contributes to Endometrial Insulin Resistance in Polycystic Ovary Syndrome. J Clin Endocrinol Metab. 2018 Mar 30. doi: 10.1210/jc.2017-02459. [Epub ahead of print] PubMed PMID: 29618067.
20: Carvajal CA, Tapia-Castillo A, Valdivia CP, Allende F, Solari S, Lagos CF, Campino C, Martínez-Aguayo A, Vecchiola A, Pinochet C, Godoy C, Iturrieta V, Baudrand R, Fardella CE. Serum Cortisol and Cortisone as potential biomarkers of Partial 11β-hydroxysteroid dehydrogenase type-2 Deficiency. Am J Hypertens. 2018 Mar 30. doi: 10.1093/ajh/hpy051. [Epub ahead of print] PubMed PMID: 29617893.

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